3-(2-喹啉氧基)-吡咯烷

描述

Quinoline derivatives, such as 3-(2-Quinolinyloxy)-1,2-propanediol , are a class of compounds that have been studied for their various biological activities . They have a molecular formula of C12H13NO3, an average mass of 219.236 Da, and a monoisotopic mass of 219.089539 Da .

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions . For instance, quinoline-2,4-diones can react with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine to produce spiro(indoline-3,4′-pyrano[3,2-c]quinoline)-3′-carbonitriles .Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary, but they generally contain a quinoline moiety . Quinoline-2,4-dione, for example, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions . For instance, 2-methylquinoline can be transformed into intermediate nitrile oxides in situ .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, 3-(2-Quinolinyloxy)-1,2-propanediol has a molecular formula of C12H13NO3, an average mass of 219.236 Da, and a monoisotopic mass of 219.089539 Da .科学研究应用

结构和化学性质

- 相关喹啉基-吡咯烷化合物的化学结构已得到广泛研究。例如,化合物“1''-苄基-2''-氧代-2',3',5',6',7',7a'-六氢-1'H-双螺[茚并[1,2-b]喹喔啉-11,2'-吡咯利嗪-3',3''-吲哚]-1'-羧酸一水合物”展示了喹喔啉、茚和吡咯利嗪体系如何有效结合,吡咯利嗪环与喹喔啉-茚体系形成特定的二面角 (Kannan 等人,2013)。

抗肿瘤特性

- 喹啉基-吡咯烷化合物已显示出显着的抗肿瘤活性。例如,2-(3-烷基氨基苯基)-6-(吡咯烷-1-基)喹啉-4-酮对癌细胞系表现出有效的细胞毒活性,表明它们作为抗肿瘤剂的潜力 (Huang 等人,2013)。

抗菌应用

- 在抗菌研究领域,喹啉基-吡咯烷衍生物已被发现可以抑制 DNA 促旋酶,这是一种细菌 DNA 复制中的关键酶。例如,对对映异构体均一 (4S)-7-(4-氨基-2-取代-吡咯烷基)喹诺酮的研究突出了它们在保持有效抗菌活性的同时增强溶解度和药代动力学性质的潜力 (Rosen 等人,1988)。

合成和化学反应

- 喹啉基-吡咯烷化合物的合成是研究的一个关键领域。已经开发出合成吡咯并和吡咯烷并[1,2-a]喹啉-1-酮的有效方法,突出了这些化合物在化学合成中的多功能性 (Zhang 等人,2006)。

抗疟疾和抗真菌活性

- 一些喹啉基-吡咯烷衍生物在治疗疟疾和真菌感染方面显示出前景。例如,某些新型官能化(吡咯烷-1-基)-和(羟烷基氨基)喹啉对恶性疟原虫表现出中等活性,以及有希望的抗真菌特性 (Vandekerckhove 等人,2015)。

抗菌应用

- 喹啉基-吡咯烷化合物的抗菌潜力已得到探索,一些化合物对细菌和真菌菌株表现出良好的活性。这强调了它们在开发新的抗菌剂中的潜力 (Ashok 等人,2014)。

作用机制

Target of Action

The primary target of 3-(2-Quinolinyloxy)-pyrrolidine is the Type II NADH-Dehydrogenase (NDH-2) enzyme . NDH-2 is an essential component of electron transfer in many microbial pathogens .

Mode of Action

The compound interacts with its target, NDH-2, by inhibiting its function . This inhibition disrupts the normal electron transfer process in the microbial pathogens, leading to their inability to grow and reproduce .

Biochemical Pathways

The affected pathway is the electron transfer chain in microbial pathogens. By inhibiting NDH-2, 3-(2-Quinolinyloxy)-pyrrolidine disrupts this pathway, leading to downstream effects such as the disruption of energy production and the growth of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth of microbial pathogens. By inhibiting NDH-2 and disrupting the electron transfer chain, the compound prevents the pathogens from producing energy and growing .

Action Environment

The action of 3-(2-Quinolinyloxy)-pyrrolidine can be influenced by various environmental factors. For instance, the overall charge of the compound was found to be one of the most important factors in determining its antibacterial activity . .

未来方向

The future directions of research on quinoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . For instance, there is interest in developing less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

属性

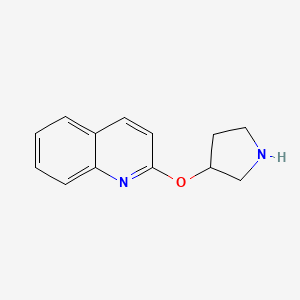

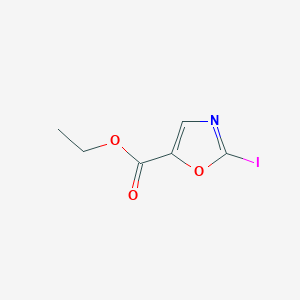

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIJZVPGOJPQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B3116942.png)

![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)